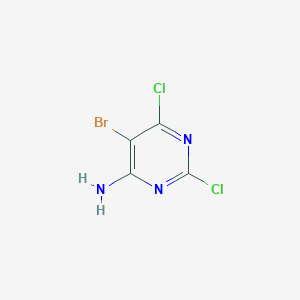
5-Bromo-2,6-dichloropyrimidin-4-amine
Descripción general
Descripción
5-Bromo-2,6-dichloropyrimidin-4-amine is a chemical compound with the molecular formula C4H2BrCl2N31. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of 5-Bromo-2,6-dichloropyrimidin-4-amine is not explicitly mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been synthesized using various methods23. For instance, one method involves the use of 2-amino-4-thloropyridine as a starting raw material, obtaining a key intermediate through the bromination reaction, and then obtaining the final product through diazotization and chlorination2. Another method involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids3.Molecular Structure Analysis
The molecular structure of 5-Bromo-2,6-dichloropyrimidin-4-amine can be inferred from its molecular formula C4H2BrCl2N31. However, specific details about its structure, such as bond lengths and angles, are not provided in the search results.
Chemical Reactions Analysis
Specific chemical reactions involving 5-Bromo-2,6-dichloropyrimidin-4-amine are not mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been used as starting reagents for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs4.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,6-dichloropyrimidin-4-amine are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 242.89 g/mol1.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
- 5-Bromo-2,6-dichloropyrimidin-4-amine is used in chemical synthesis, specifically in regioselective displacement reactions with ammonia. These reactions lead to the formation of derivatives such as 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which have been analyzed using X-ray crystallography (Doulah et al., 2014).
Antibacterial Applications
- Novel pyrimido and thiazino derivatives of 5-Bromo-2,6-dichloropyrimidin-4-amine have been synthesized and evaluated for antibacterial activity. Some derivatives have shown moderate effectiveness compared to standard reference drugs (Afrough et al., 2019).
Chemical Reaction Studies
- The compound has been studied for its reaction mechanisms, such as the amination of halogenopyrimidines in liquid ammonia. These studies provide insight into the influence of halogen and accessibility of the pyrimidine nucleus on reaction mechanisms (Rasmussen & Plas, 2010).
Synthesis of Azo Compounds
- 5-Bromo-2,6-dichloropyrimidin-4-amine is used in the synthesis of azo compounds and derivatives, contributing to the field of dye chemistry and materials science (Nikpour et al., 2012).
Safety And Hazards
Specific safety and hazard information for 5-Bromo-2,6-dichloropyrimidin-4-amine is not provided in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine are classified as hazardous according to the 2012 OSHA Hazard Communication Standard5. They are associated with acute toxicity through dermal, inhalation, and oral routes, eye damage, skin corrosion, and skin sensitization5.
Direcciones Futuras
The future directions of research involving 5-Bromo-2,6-dichloropyrimidin-4-amine are not explicitly mentioned in the search results. However, related compounds such as 5-Bromo-2,4-dichloropyrimidine have been used as starting reagents for the synthesis of positive allosteric modulators for GABA B receptors and pyridinepyrimidine analogs4, suggesting potential areas of future research.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.
Propiedades
IUPAC Name |
5-bromo-2,6-dichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(7)10-3(1)8/h(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTHOTVRUMBOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,6-dichloropyrimidin-4-amine | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxaspiro[3.5]nonane](/img/structure/B169750.png)


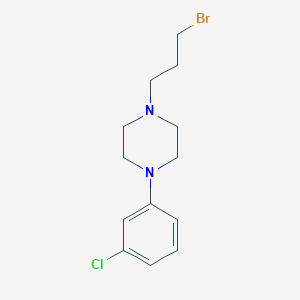
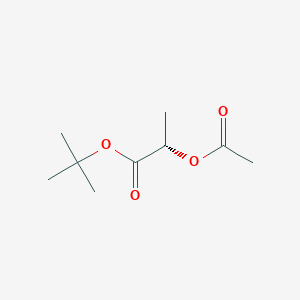

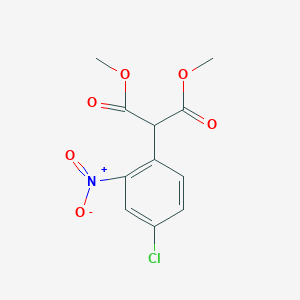
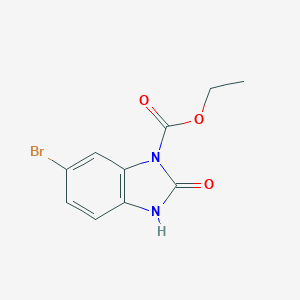
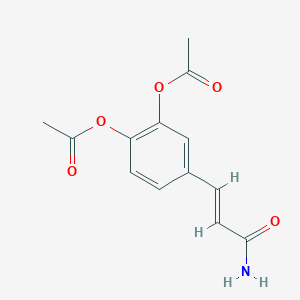
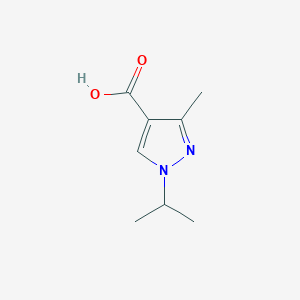
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)